8-(Trifluoromethyl)isoquinolin-1-OL
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Overview
Description
8-(Trifluoromethyl)isoquinolin-1-OL is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
The synthesis of 8-(Trifluoromethyl)isoquinolin-1-OL can be achieved through several methods. One common approach involves the direct introduction of the trifluoromethyl group onto the isoquinoline ring. This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions . Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
8-(Trifluoromethyl)isoquinolin-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Major products formed from these reactions include N-oxides, amines, and substituted isoquinoline derivatives .
Scientific Research Applications
8-(Trifluoromethyl)isoquinolin-1-OL has several scientific research applications:
Pharmaceuticals: The compound’s unique properties make it a valuable component in drug design and development.
Materials Science: The compound’s light-emitting properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are important in various chemical reactions and processes.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)isoquinolin-1-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to unique bioactivities. The compound can inhibit certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
8-(Trifluoromethyl)isoquinolin-1-OL can be compared with other fluorinated isoquinoline derivatives, such as:
8-Fluoroisoquinolin-1-OL: Similar in structure but with a single fluorine atom instead of a trifluoromethyl group.
8-(Difluoromethyl)isoquinolin-1-OL: Contains a difluoromethyl group, which imparts different chemical and biological properties.
8-(Trifluoromethyl)quinolin-1-OL: A structural isomer with the trifluoromethyl group on a quinoline ring instead of an isoquinoline ring.
Properties
IUPAC Name |
8-(trifluoromethyl)-2H-isoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-2-6-4-5-14-9(15)8(6)7/h1-5H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDDASAITBMQEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=O)NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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